molecular formula C10H19NS B1505266 (S)-(+)-2-Nonyl isothiocyanate CAS No. 737000-86-1

(S)-(+)-2-Nonyl isothiocyanate

Cat. No.: B1505266
CAS No.: 737000-86-1
M. Wt: 185.33 g/mol
InChI Key: MQPOQQFZEYBCRM-JTQLQIEISA-N
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Description

(S)-(+)-2-Nonyl isothiocyanate: is an organic compound characterized by the presence of an isothiocyanate group attached to a nonane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-2-Nonyl isothiocyanate typically involves the reaction of (2S)-2-aminononane with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isothiocyanate group. The general reaction scheme is as follows: [ \text{(2S)-2-aminononane} + \text{thiophosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-2-Nonyl isothiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can be attacked by nucleophiles, leading to the formation of thiourea derivatives.

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction of the isothiocyanate group can yield amine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Thiourea Derivatives: Formed from nucleophilic substitution reactions.

    Sulfonyl Derivatives: Resulting from oxidation reactions.

    Amine Derivatives: Produced through reduction reactions.

Scientific Research Applications

Chemistry: (S)-(+)-2-Nonyl isothiocyanate is used as a building block in organic synthesis

Biology: In biological research, this compound is used to study enzyme inhibition. The isothiocyanate group can covalently modify active site residues, providing insights into enzyme mechanisms.

Medicine: The compound has potential applications in drug development. Its derivatives are investigated for their antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-(+)-2-Nonyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the thiol groups in cysteine residues of proteins. This covalent modification can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

  • (2S)-2-isothiocyanatobutane
  • (2S)-2-isothiocyanatohexane
  • (2S)-2-isothiocyanatooctane

Comparison: Compared to its shorter-chain analogs, (S)-(+)-2-Nonyl isothiocyanate has a longer hydrophobic tail, which can influence its solubility and reactivity. This makes it more suitable for applications requiring hydrophobic interactions, such as in the synthesis of lipophilic drugs or materials.

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique reactivity and properties make it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

(2S)-2-isothiocyanatononane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NS/c1-3-4-5-6-7-8-10(2)11-9-12/h10H,3-8H2,1-2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPOQQFZEYBCRM-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@H](C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704828
Record name (2S)-2-Isothiocyanatononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737000-86-1
Record name (2S)-2-Isothiocyanatononane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=737000-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Isothiocyanatononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(+)-2-Nonyl isothiocyanate
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(S)-(+)-2-Nonyl isothiocyanate
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Reactant of Route 6
(S)-(+)-2-Nonyl isothiocyanate

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